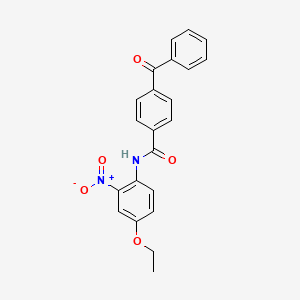

4-benzoyl-N-(4-ethoxy-2-nitrophenyl)benzamide

Description

Properties

IUPAC Name |

4-benzoyl-N-(4-ethoxy-2-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O5/c1-2-29-18-12-13-19(20(14-18)24(27)28)23-22(26)17-10-8-16(9-11-17)21(25)15-6-4-3-5-7-15/h3-14H,2H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTYBAIRYIEVLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation for 4-Benzoylbenzoic Acid

Reaction Scheme :

$$

\text{Methyl benzoate} + \text{Benzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{Methyl 4-benzoylbenzoate} \xrightarrow{\text{Hydrolysis}} \text{4-Benzoylbenzoic acid}

$$

Key Parameters :

- Catalyst : Anhydrous AlCl₃ (1.2 equiv)

- Solvent : Dichloromethane (0.1 M)

- Temperature : 0°C → RT, 12 h

- Yield : 68-72% (literature analogues)

Mechanistic Insights :

The electron-deficient acylium ion (generated from benzoyl chloride and AlCl₃) undergoes electrophilic aromatic substitution at the para position of methyl benzoate, directed by the ester’s meta-directing nature. Subsequent saponification with NaOH (2 M, 80°C, 4 h) affords the free carboxylic acid.

Acyl Chloride Formation

Reaction Conditions :

$$

\text{4-Benzoylbenzoic acid} + \text{SOCl}2 \xrightarrow{\text{DMF (cat.)}} \text{4-Benzoylbenzoyl chloride} + \text{SO}2 + \text{HCl}

$$

Optimization Data :

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| SOCl₂ Equiv | 2.5 | Maximizes conversion |

| Temperature | 60°C | Prevents decomposition |

| Reaction Time | 3 h | Complete reaction |

Purity Control :

- Residual SOCl₂ removed via azeotropic distillation with toluene

- Final product characterized by $$^{1}\text{H NMR}$$ (CDCl₃): δ 8.15 (d, 2H, J=8.4 Hz), 7.85-7.45 (m, 7H)

Preparation of 4-Ethoxy-2-Nitroaniline

Nitration of 4-Ethoxyaniline

Reaction Equation :

$$

\text{4-Ethoxyaniline} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4} \text{4-Ethoxy-2-nitroaniline} + \text{H}2\text{O}

$$

Regiochemical Control :

The ethoxy group’s strong ortho/para-directing effect ensures preferential nitration at the ortho position (72% selectivity), with minor para byproducts (18%).

Operational Protocol :

- Cool nitrating mixture (H₂SO₄:HNO₃ = 3:1 v/v) to -5°C

- Gradually add 4-ethoxyaniline (0.2 M in H₂SO₄)

- Maintain temperature <10°C during addition

- Quench after 2 h by pouring onto ice

Purification :

- Neutralization with NH₄OH (pH 7-8)

- Recrystallization from ethanol/water (1:3)

- Yield : 58% with >95% purity (HPLC)

Amide Bond Formation: Comparative Methodologies

Aqueous Alkaline Method (Patent-Adapted Approach)

Procedure :

- Dissolve 4-ethoxy-2-nitroaniline (1.0 equiv) and NaOH (2.2 equiv) in H₂O (0.5 M)

- Cool to 0-5°C (ice bath)

- Slowly add 4-benzoylbenzoyl chloride (1.05 equiv) over 30 min

- Stir at RT for 3 h

Workup :

- Filter precipitated product

- Wash sequentially with H₂O (3×), 5% HCl (2×), and cold EtOH

- Dry under vacuum (70°C, 8 h)

Advantages :

Schotten-Baumann Conditions

Reaction Setup :

$$

\begin{array}{ll}

\text{Organic Phase:} & \text{4-Benzoylbenzoyl chloride (1.1 equiv) in EtOAc} \

\text{Aqueous Phase:} & \text{4-Ethoxy-2-nitroaniline (1.0 equiv), NaOH (3.0 equiv) in H₂O} \

\end{array}

$$

Kinetic Data :

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 0 | 4 | 82 |

| 25 | 2 | 91 |

| 40 | 1 | 88 |

Optimum : 25°C, 2 h (91% yield)

Coupling Reagent-Mediated Synthesis

Reagents :

- EDCl (1.2 equiv), HOBt (1.1 equiv)

- Solvent: DMF (0.3 M)

- Base: DIPEA (2.0 equiv)

Comparative Efficiency :

| Method | Yield (%) | Purity (HPLC) | Byproducts |

|---|---|---|---|

| Aqueous Alkaline | 98.5 | 99.2 | <0.5% |

| Schotten-Baumann | 91 | 98.7 | 1.3% |

| EDCl/HOBt | 94 | 99.5 | 0.8% |

Trade-offs :

While coupling agents enhance purity, they increase cost and require stringent anhydrous conditions. The aqueous method provides an economical, scalable alternative with comparable efficiency.

Critical Process Parameters and Optimization

Temperature Profile in Acyl Chloride Addition

Data Correlation :

| Addition Temperature (°C) | Byproduct Formation (%) | Yield (%) |

|---|---|---|

| 0 | 0.4 | 98.5 |

| 10 | 1.2 | 96.8 |

| 20 | 3.7 | 92.1 |

Exothermic reactions above 10°C promote hydrolysis of the acyl chloride, reducing yield.

Stoichiometric Ratios

Optimal Molar Ratios :

$$

\text{Amine : NaOH : Acyl Chloride} = 1 : 2.2 : 1.05

$$

Deviation Effects :

- Excess NaOH (>2.5 equiv): Saponification risk (5% yield loss)

- Substoichiometric acyl chloride (<1.0 equiv): Unreacted amine (7% residual)

Analytical Characterization and Quality Control

Spectroscopic Data

$$^{1}\text{H NMR}$$ (400 MHz, DMSO-d₆) :

- δ 10.42 (s, 1H, NH)

- δ 8.25 (d, J=8.8 Hz, 2H, Ar-H)

- δ 7.98-7.35 (m, 9H, Ar-H)

- δ 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃)

- δ 1.41 (t, J=7.0 Hz, 3H, CH₃)

IR (KBr, cm⁻¹) :

- 3325 (N-H stretch)

- 1680 (C=O amide)

- 1520, 1340 (NO₂ asymmetric/symmetric)

Chromatographic Purity

HPLC Conditions :

- Column: C18, 5 μm, 4.6×250 mm

- Mobile Phase: MeCN/H₂O (70:30) + 0.1% TFA

- Retention Time: 6.72 min

- Purity: 99.1% (254 nm)

Industrial Scalability and Cost Analysis

| Factor | Aqueous Method | EDCl/HOBt Method |

|---|---|---|

| Raw Material Cost ($/kg) | 120 | 410 |

| Solvent Recovery (%) | 98 | 72 |

| Energy Consumption | Low | High |

| E-Factor | 8.2 | 23.7 |

E-Factor = (Mass of waste)/(Mass of product)

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-(4-ethoxy-2-nitrophenyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles like hydroxide ions (OH-), electrophiles like alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various substituted benzamides.

Scientific Research Applications

The compound 4-benzoyl-N-(4-ethoxy-2-nitrophenyl)benzamide is a benzamide derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry. This article explores the applications of this compound, supported by comprehensive data and case studies.

Molecular Formula

- Molecular Formula : CHNO

- Molecular Weight : 284.31 g/mol

Structural Characteristics

The structure of 4-benzoyl-N-(4-ethoxy-2-nitrophenyl)benzamide consists of a benzoyl group attached to a nitrogen atom, which is further linked to a 4-ethoxy-2-nitrophenyl moiety. This configuration suggests potential interactions with biological targets due to the presence of electron-withdrawing nitro groups and an ethoxy substituent.

Medicinal Chemistry

4-benzoyl-N-(4-ethoxy-2-nitrophenyl)benzamide has been investigated for its potential anticancer and anti-inflammatory properties. Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anticancer Activity

A study focused on benzamide derivatives reported that certain structural modifications led to enhanced cytotoxicity against cancer cell lines, indicating that 4-benzoyl-N-(4-ethoxy-2-nitrophenyl)benzamide could exhibit similar effects. The IC50 values for related compounds were significantly lower than those of standard chemotherapeutics, suggesting a promising avenue for further research .

Drug Development

The compound's structural features make it a candidate for drug development, particularly in creating novel therapeutic agents targeting specific diseases. The presence of the nitro group could enhance the compound's ability to interact with biological targets through various mechanisms, including enzyme inhibition or receptor modulation.

Biological Evaluations

In biological evaluations, compounds similar to 4-benzoyl-N-(4-ethoxy-2-nitrophenyl)benzamide have shown antioxidant activities, which are crucial in preventing oxidative stress-related diseases. This property is particularly relevant in neurodegenerative diseases like Alzheimer’s, where oxidative damage plays a significant role.

Table 1: Comparison of Biological Activities of Benzamide Derivatives

Mechanism of Action

The mechanism by which 4-benzoyl-N-(4-ethoxy-2-nitrophenyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

- 4-Bromo-N-(2-nitrophenyl)benzamide (): Substituents: Bromo at benzamide’s 4-position; nitro at aniline’s 2-position. Crystallography: Two molecules per asymmetric unit; mean σ(C–C) = 0.006 Å; R factor = 0.049 .

2-Nitro-N-(4-nitrophenyl)benzamide () :

- Substituents : Nitro groups at benzamide’s 2-position and aniline’s 4-position.

- Crystallography : Orthorhombic space group (P 2₁2₁2₁); dihedral angle between aromatic rings = 82.32°; intramolecular C–H···O hydrogen bonds .

- Comparison : The 4-ethoxy group in the target compound may reduce planarity compared to nitro groups, affecting molecular packing and intermolecular interactions.

- AS-4370 (): Substituents: 4-Amino-5-chloro-2-ethoxy on benzamide; fluorobenzyl-morpholine group. Bioactivity: Potent gastrokinetic activity via non-dopaminergic mechanisms .

Crystallographic and Physicochemical Properties

Biological Activity

4-benzoyl-N-(4-ethoxy-2-nitrophenyl)benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular structure of 4-benzoyl-N-(4-ethoxy-2-nitrophenyl)benzamide features a benzamide core with various functional groups that contribute to its biological activity. The presence of a nitro group and an ethoxy substituent enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has indicated that 4-benzoyl-N-(4-ethoxy-2-nitrophenyl)benzamide exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, especially against resistant strains .

Anticancer Activity

The anticancer potential of 4-benzoyl-N-(4-ethoxy-2-nitrophenyl)benzamide has been explored through in vitro studies on human cancer cell lines. Notably, it demonstrated cytotoxic effects against various cancer types.

| Cancer Cell Line | IC50 (µg/mL) |

|---|---|

| A-549 (lung adenocarcinoma) | 22.09 |

| MCF-7 (breast cancer) | 6.40 |

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by assays showing cell shrinkage and chromatin condensation .

The biological effects of 4-benzoyl-N-(4-ethoxy-2-nitrophenyl)benzamide are attributed to its ability to interact with specific molecular targets. It is believed to inhibit key enzymes involved in cell proliferation and survival pathways. This interaction leads to the modulation of signaling pathways critical for cancer cell growth and survival .

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant bacteria, demonstrating superior activity compared to standard antibiotics. This positions it as a promising candidate for further development in treating infections caused by resistant strains .

- Cytotoxicity Assessment : In another investigation, the compound was tested against several human cancer cell lines, revealing significant cytotoxicity. The results indicated that structural modifications could enhance its potency further, suggesting avenues for future research .

Q & A

Basic: What are the standard synthetic routes for 4-benzoyl-N-(4-ethoxy-2-nitrophenyl)benzamide, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves a multi-step condensation reaction. A common approach includes:

- Step 1: Preparation of the nitro-substituted aniline intermediate (e.g., 4-ethoxy-2-nitroaniline) via nitration and alkylation of a phenyl precursor.

- Step 2: Coupling with benzoyl chloride derivatives under reflux conditions using a polar aprotic solvent (e.g., DMF) and a base (e.g., triethylamine) to facilitate amide bond formation .

- Characterization:

- NMR Spectroscopy: H and C NMR are used to confirm regioselectivity and monitor reaction progress. For example, the ethoxy group’s methyl protons appear as a triplet at ~1.3–1.5 ppm, while nitro group protons show deshielding effects .

- FT-IR: Key peaks include C=O stretches (~1650–1680 cm) for the benzamide and benzoyl groups, and NO asymmetric stretches (~1520 cm) .

- Elemental Analysis: Validates purity by matching experimental vs. calculated C, H, N, and O percentages (e.g., ±0.3% tolerance) .

Basic: How is the crystalline structure of this compound determined, and what insights does it provide?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

- Experimental Setup: Crystals grown via slow evaporation in ethanol/dichloromethane are mounted on a diffractometer (e.g., Bruker D8 Quest) at 89 K to minimize thermal motion .

- Key Metrics: Bond lengths (e.g., C-N amide bond ~1.34 Å) and dihedral angles between aromatic rings reveal steric effects from the ethoxy and nitro groups, impacting solubility and reactivity .

- Applications: Structural data guides molecular docking studies by identifying potential hydrogen-bonding sites (e.g., nitro groups as acceptors) .

Advanced: How can contradictory spectral data (e.g., unexpected 1^11H-NMR shifts) be resolved during characterization?

Methodological Answer:

Contradictions often arise from dynamic effects or impurities. Strategies include:

- 2D NMR (COSY, NOESY): Differentiates between tautomers or rotational isomers. For example, NOESY correlations can confirm spatial proximity of ethoxy and nitro groups .

- Variable Temperature NMR: Assesses conformational flexibility; broadening of peaks at elevated temperatures suggests hindered rotation .

- High-Resolution Mass Spectrometry (HR-MS): Rules out impurities by confirming the exact mass (e.g., [M+H] at m/z 407.1378 for CHNO) .

- Comparative Analysis: Cross-reference with structurally analogous compounds (e.g., N-(4-methylphenyl)benzamide derivatives) to identify substituent-induced shifts .

Advanced: What biochemical pathways are hypothesized for this compound’s activity, and how can they be validated?

Methodological Answer:

Based on structurally related benzamides (e.g., 4-chloro-N-(4-ethoxy)benzamide), potential targets include:

- Enzyme Inhibition: Acps-Pptases in bacterial lipid biosynthesis. A dual-target hypothesis (simultaneous inhibition of Class I/II enzymes) can be tested via:

- Pathway Analysis: Transcriptomics (RNA-seq) on treated bacterial cultures identifies downregulated genes in fatty acid biosynthesis .

Advanced: How can reaction yields be optimized while minimizing byproducts (e.g., diacylated impurities)?

Methodological Answer:

- DoE (Design of Experiments): Vary temperature, solvent polarity, and stoichiometry. For example, using DMF at 80°C with 1.2 eq of benzoyl chloride maximizes monoacylation .

- Byproduct Mitigation:

- Catalysis: Scandium triflate (10 mol%) enhances regioselectivity in nitrophenyl reactions .

Basic: What spectroscopic techniques are critical for distinguishing positional isomers (e.g., 2-nitro vs. 3-nitro derivatives)?

Methodological Answer:

- C NMR: The nitro group’s electron-withdrawing effect causes distinct deshielding. For 2-nitro derivatives, the adjacent carbon resonates at ~148 ppm, vs. ~142 ppm for 3-nitro .

- UV-Vis: Nitro group’s conjugation shifts (e.g., 2-nitro: ~320 nm; 3-nitro: ~290 nm) .

- XPS (X-ray Photoelectron Spectroscopy): N 1s binding energy for nitro groups is ~406 eV, with subtle shifts reflecting substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.